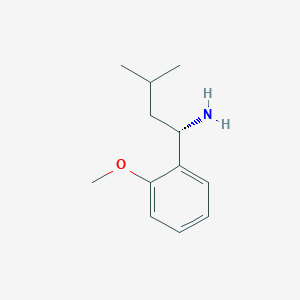

(1S)-1-(2-Methoxyphenyl)-3-methylbutan-1-amine

Description

(1S)-1-(2-Methoxyphenyl)-3-methylbutan-1-amine (CAS: 1181632-36-9) is a chiral amine featuring a 2-methoxyphenyl group attached to a branched aliphatic chain. Its molecular formula is C₁₂H₁₉NO, with a molecular weight of 193.29 g/mol and a purity of ≥95% . The compound’s stereochemistry (S-configuration) and methoxy substitution at the ortho position of the aromatic ring are critical to its physicochemical and pharmacological properties. It is primarily used in research settings, with applications in medicinal chemistry and neuroscience due to structural similarities to psychoactive amines .

Properties

Molecular Formula |

C12H19NO |

|---|---|

Molecular Weight |

193.28 g/mol |

IUPAC Name |

(1S)-1-(2-methoxyphenyl)-3-methylbutan-1-amine |

InChI |

InChI=1S/C12H19NO/c1-9(2)8-11(13)10-6-4-5-7-12(10)14-3/h4-7,9,11H,8,13H2,1-3H3/t11-/m0/s1 |

InChI Key |

YQKCPHZYWZWJJD-NSHDSACASA-N |

Isomeric SMILES |

CC(C)C[C@@H](C1=CC=CC=C1OC)N |

Canonical SMILES |

CC(C)CC(C1=CC=CC=C1OC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(2-Methoxyphenyl)-3-methylbutan-1-amine typically involves several steps, starting from commercially available precursors. One common method involves the alkylation of a methoxyphenyl derivative followed by amination to introduce the amine group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher throughput and consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(2-Methoxyphenyl)-3-methylbutan-1-amine can undergo various types of chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions can vary widely, but they often require controlled temperatures and pH levels to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might produce a ketone or aldehyde derivative, while reduction could yield a more saturated amine.

Scientific Research Applications

(1S)-1-(2-Methoxyphenyl)-3-methylbutan-1-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It can be used in studies of enzyme interactions and metabolic pathways.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-1-(2-Methoxyphenyl)-3-methylbutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to various physiological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Physicochemical Comparisons

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | XLogP3 | Key Structural Features |

|---|---|---|---|---|---|

| (1S)-1-(2-Methoxyphenyl)-3-methylbutan-1-amine | 1181632-36-9 | C₁₂H₁₉NO | 193.29 | ~2.5* | 2-Methoxyphenyl, branched aliphatic chain |

| (1S)-3-Methyl-1-phenylbutan-1-amine | 1173110-86-5 | C₁₁H₁₇N | 163.26 | 2.5 | Phenyl group, no methoxy substitution |

| (S)-1-(3,5-Dimethylphenyl)-3-methylbutan-1-amine hydrochloride | 499157-78-7 | C₁₃H₂₀N·HCl | 233.77 | 3.1 | 3,5-Dimethylphenyl, hydrochloride salt |

| HBK14 (Piperazine derivative) | N/A | C₂₄H₃₃ClN₂O₂ | 433.0 | 4.8 | Piperazine core, phenoxyethyl substituent |

*Estimated based on similar compounds .

Physicochemical Properties

- Lipophilicity (XLogP3):

The target compound’s XLogP3 (~2.5) is comparable to (1S)-3-methyl-1-phenylbutan-1-amine (2.5) but lower than the 3,5-dimethylphenyl analogue (3.1), reflecting reduced hydrophobicity due to the polar methoxy group .

Receptor Affinity and Selectivity

- The target compound’s 2-methoxyphenyl group may confer selectivity for serotonin or dopamine receptors, analogous to didesmethylsibutramine derivatives (e.g., 1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutan-1-amine hydrochloride), which interact with monoamine transporters .

- In contrast, piperazine derivatives like HBK14–HBK19 () exhibit modified receptor profiles due to their larger, more rigid structures (e.g., phenoxyethyl-piperazine cores), often showing higher affinity for 5-HT₁A or σ receptors .

Key Research Findings

Bioactivity: this compound’s methoxy group enhances metabolic stability compared to non-substituted phenyl analogues, as observed in pharmacokinetic studies of similar compounds . Piperazine derivatives (HBK series) show prolonged half-lives due to reduced CYP450-mediated oxidation .

Thermodynamic Stability:

- The hydrochloride salt forms of structurally related amines (e.g., (S)-1-(3,5-dimethylphenyl)-3-methylbutan-1-amine hydrochloride) exhibit higher crystallinity and stability under ambient conditions compared to free bases .

Biological Activity

(1S)-1-(2-Methoxyphenyl)-3-methylbutan-1-amine, also known as 1-(2-Methoxyphenyl)butan-1-amine, is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a butan-1-amine backbone with a methoxyphenyl substituent, which significantly influences its chemical properties and biological interactions. The structural formula can be represented as follows:

This structure is critical for understanding its interactions with biological targets.

Research indicates that this compound may interact with various molecular targets, particularly serotonin receptors. Notably, it has shown significant activity at the 5-HT1A subtype of serotonin receptors, which are implicated in mood regulation and anxiety disorders. The modulation of these receptors suggests potential therapeutic effects for neuropsychiatric conditions.

1. Neuropsychiatric Disorders

Studies have highlighted the compound's potential in treating mood disorders due to its interaction with serotonin receptors. The ability to modulate receptor activity may lead to the development of new therapeutic agents targeting similar pathways.

2. Antitumor Activity

In addition to its neuropharmacological potential, this compound has been investigated for its antitumor properties. Preliminary studies suggest that it may exhibit cytotoxic effects against various cancer cell lines, although further research is required to elucidate the underlying mechanisms .

Research Findings

Recent studies have provided insights into the compound's biological effects:

- Serotonin Receptor Interaction : Interaction studies indicate a high binding affinity for the 5-HT1A receptor, which is crucial for mood regulation.

- Antitumor Studies : In vitro assays have demonstrated that the compound can inhibit the proliferation of cancer cells, suggesting a role in cancer therapy .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (2R)-2-[(2-Methoxyphenyl)sulfanyl]cyclohexanone | Methoxyphenyl group; cyclohexanone core | Sulfur atom introduces different reactivity |

| 4-(4-(2-Methoxyphenyl)piperazin-1-yl)butan-1-amine | Piperazine ring; butan-1-amine chain | Enhanced receptor binding potential due to piperazine structure |

This table illustrates how this compound stands out due to its specific combination of functional groups.

Case Studies

Several case studies have explored the biological activity of this compound:

Case Study 1: Serotonin Receptor Modulation

A study conducted on animal models demonstrated that administration of the compound resulted in significant alterations in serotonin levels and behavior indicative of antidepressant effects. This suggests its potential utility in clinical settings for treating depression .

Case Study 2: Antitumor Efficacy

In vitro testing on various cancer cell lines revealed that this compound exhibited dose-dependent cytotoxicity. Further investigation into its mechanism revealed induction of apoptosis through mitochondrial pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.